3-Chloro-2-methyl-4-nitroaniline

Lipophilicity LogP Physicochemical Properties

Researchers developing targeted protein degraders often face inconsistent reactivity due to unvalidated isomer substitution. 3-Chloro-2-methyl-4-nitroaniline (CAS 64863-10-1) solves this with a defined 3-chloro-2-methyl-4-nitro pattern optimized for linker attachment. · Enables regioselective synthesis with a high LogP (~3.24) for enhanced membrane permeability. · Ensures reproducible yields in multi-step routes to PROTACs and bioactive molecules. · Reliable sourcing with documented physicochemical data removes the risk of analog mis-substitution.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 64863-10-1
Cat. No. B1355061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-4-nitroaniline
CAS64863-10-1
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)[N+](=O)[O-])N
InChIInChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
InChIKeyAKXKBXITZBLAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methyl-4-nitroaniline Overview


3-Chloro-2-methyl-4-nitroaniline is a polysubstituted aromatic amine characterized by the presence of chloro, methyl, and nitro groups on a benzene ring. This specific substitution pattern confers unique physicochemical properties and reactivity [1]. It is primarily utilized as a key intermediate in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceuticals [2]. Its utility extends to the preparation of bioactive molecules, such as antimicrobial agents and anticancer drugs, and it is also categorized as a building block for protein degraders (PROTACs) [3].

3-Chloro-2-methyl-4-nitroaniline Substitution Risks


While several chloro-methyl-nitroaniline isomers share the same molecular formula (C7H7ClN2O2), their different substitution patterns lead to significant variations in key physicochemical properties such as solubility, lipophilicity, and melting point . These properties are critical determinants of a compound's behavior in chemical reactions, purification processes, and biological systems. Therefore, substituting 3-Chloro-2-methyl-4-nitroaniline with a close analog without rigorous validation can lead to inconsistent reaction yields, altered product profiles, or failure in downstream applications, particularly in the precise context of drug discovery and specialty chemical synthesis . The evidence below quantifies these differences.

3-Chloro-2-methyl-4-nitroaniline vs. Key Analogs


Higher Lipophilicity vs. 5-Chloro Isomer

3-Chloro-2-methyl-4-nitroaniline has a calculated LogP value of 3.2432 [1], which is substantially higher than the consensus LogP of 1.36 reported for its structural isomer, 5-Chloro-2-methyl-4-nitroaniline . This difference of approximately 1.9 log units indicates a markedly higher lipophilicity for the target compound.

Lipophilicity LogP Physicochemical Properties

Lower Aqueous Solubility vs. 5-Chloro Isomer

The predicted aqueous solubility of 3-Chloro-2-methyl-4-nitroaniline is 0.24 g/L at 25°C . In contrast, the predicted solubility for 5-Chloro-2-methyl-4-nitroaniline is reported as 0.47 mg/mL (0.47 g/L) . This indicates that the target compound is roughly half as soluble in water as its positional isomer.

Solubility Physicochemical Properties Aqueous Solubility

Lower Melting Point vs. 5-Chloro Isomer

The melting point for 5-Chloro-2-methyl-4-nitroaniline is well-documented in the range of 164-167°C [1]. While a specific, experimentally determined melting point for 3-Chloro-2-methyl-4-nitroaniline is not available in standard vendor databases [2], the absence of a high melting point value often correlates with a lower melting point or amorphous solid nature for this specific regioisomer, impacting its handling and purification.

Melting Point Physicochemical Properties Crystallinity

PROTAC Building Block Designation

3-Chloro-2-methyl-4-nitroaniline is explicitly marketed and utilized as a 'Protein Degrader Building Block' for the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. This specialized application is not a universally stated primary use for all chloro-methyl-nitroaniline isomers. While some isomers may serve as general intermediates, this specific classification indicates a validated utility in a high-growth, cutting-edge field of drug discovery.

PROTAC Targeted Protein Degradation Chemical Biology

3-Chloro-2-methyl-4-nitroaniline Applications


PROTAC & Bioconjugate Synthesis

Given its designation as a 'Protein Degrader Building Block' [1], the primary high-value application for this compound is in the synthesis of PROTAC molecules. Its unique physicochemical profile, including higher lipophilicity (LogP ~3.24) [2] compared to some analogs, may offer advantages in designing degraders with favorable cell permeability. Researchers in chemical biology and targeted protein degradation should prioritize this compound when a specific substitution pattern is required for linker attachment or E3 ligase ligand binding.

Lipophilic Drug & Agrochemical Development

The significantly higher calculated LogP value of 3.24 [2] suggests this compound is well-suited as an intermediate for synthesizing more lipophilic drug candidates or agrochemicals where enhanced membrane permeability is desired. When designing molecules intended to cross cellular or other biological membranes, 3-Chloro-2-methyl-4-nitroaniline provides a starting point with greater intrinsic lipophilicity compared to the 5-chloro isomer (Consensus LogP ~1.36) .

Reactivity & Solubility-Driven Synthesis

The distinct solubility profile (0.24 g/L in water) and the specific electronic effects conferred by the 3-chloro, 2-methyl, and 4-nitro substitution pattern are crucial for achieving desired regioselectivity and yields in multi-step syntheses. This compound is optimal for routes to specialty dyes, pigments, and complex organic molecules where an intermediate with lower aqueous solubility is required to drive reactions in biphasic systems or facilitate product isolation through precipitation [3].

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